molecular formula C15H9BrO B14710583 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- CAS No. 23565-63-1

2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl-

Cat. No.: B14710583
CAS No.: 23565-63-1
M. Wt: 285.13 g/mol
InChI Key: PIMAGHUGARRUIS-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- is an organic compound with the molecular formula C15H9BrO It is a derivative of propynone, characterized by the presence of a bromophenyl and a phenyl group attached to the propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 1-(3-bromophenyl)-3-phenyl-
  • 2-Propyn-1-one, 1-(4-bromophenyl)-3-(4-methoxyphenyl)-
  • 2-Propyn-1-one, 1-(4-bromophenyl)-3-(4-methylphenyl)-

Uniqueness

2-Propyn-1-one, 1-(4-bromophenyl)-3-phenyl- is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

23565-63-1

Molecular Formula

C15H9BrO

Molecular Weight

285.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H

InChI Key

PIMAGHUGARRUIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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